N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]acetamide
Description
The target compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]acetamide, features a 2,3-dihydro-1,4-benzodioxin ring linked via an acetamide group to a substituted pyrazole moiety. The pyrazole ring is functionalized with a dimethylamino group at position 3 and a phenyl group at position 2. The acetamide bridge may enhance metabolic stability compared to carboxylic acid analogs, which are prone to rapid clearance .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-24(2)21-17(15-6-4-3-5-7-15)13-25(23-21)14-20(26)22-16-8-9-18-19(12-16)28-11-10-27-18/h3-9,12-13H,10-11,14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWRAAZXORAQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Comparisons
*Molecular weights calculated from molecular formulas in cited evidence.
Key Observations:
Benzodioxin vs. However, the acetamide group in the target compound may improve pharmacokinetic stability by resisting metabolic degradation . Replacement of benzodioxin with benzo[b][1,4]oxazin (as in ) reduces planarity due to the additional oxygen atom, which may affect binding affinity in biological systems .
Nitro groups, being electron-withdrawing, may reduce bioavailability but increase electrophilic reactivity for target engagement. The phenyl group at position 4 of the pyrazole (target compound) mirrors substituents in antifungal pyrazole derivatives, suggesting possible activity against microbial targets .
Linker Modifications :
- The thioacetamide linker in N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl)thio)acetamide introduces sulfur, which may confer higher lipophilicity and metal-chelating properties compared to the oxygen-based acetamide in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
